REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][NH:9][C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([OH:18])[CH:12]=2)=O)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.ClC(Cl)(Cl)C(Cl)(Cl)Cl>C(#N)C>[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]2[O:19][C:10]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([OH:18])[CH:12]=3)=[N:9][N:8]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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1.28 g
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Type
|
reactant
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Smiles
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ClC1=CC=C(C(=O)NNC(C2=CC(=C(C=C2)C)O)=O)C=C1
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Name
|
|
Quantity
|
4.4 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
2.21 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.49 g
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Type
|
reactant
|
Smiles
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ClC(C(Cl)(Cl)Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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After stirring 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir for 1 day at room temperature
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Duration
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1 d
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate and water
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (1×)
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Type
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WASH
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Details
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The combined organic phase washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with 0-60% ethyl acetate in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
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ClC1=CC=C(C=C1)C1=NN=C(O1)C=1C=CC(=C(C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |